Methyl 4-[7-fluoro-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{7-fluoro-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a chromeno[2,3-c]pyrrole core, which is a fused ring system containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{7-fluoro-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromeno[2,3-c]pyrrole core through cyclization reactions. The introduction of the fluorine atom can be achieved via electrophilic fluorination using reagents such as Selectfluor. The oxolan-2-yl group can be introduced through nucleophilic substitution reactions using appropriate oxirane derivatives. The final step involves esterification to form the methyl benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{7-fluoro-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Selectfluor for fluorination, oxirane derivatives for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-{7-fluoro-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{7-fluoro-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The fluorine atom and the chromeno[2,3-c]pyrrole core play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit enzymes, disrupt cellular processes, or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{7-chloro-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate
- Methyl 4-{7-bromo-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate
Uniqueness
The presence of the fluorine atom in methyl 4-{7-fluoro-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate distinguishes it from its chloro and bromo analogs. Fluorine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets, making this compound particularly valuable in medicinal chemistry and drug development.
Properties
Molecular Formula |
C24H20FNO6 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
methyl 4-[7-fluoro-3,9-dioxo-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H20FNO6/c1-30-24(29)14-6-4-13(5-7-14)20-19-21(27)17-11-15(25)8-9-18(17)32-22(19)23(28)26(20)12-16-3-2-10-31-16/h4-9,11,16,20H,2-3,10,12H2,1H3 |
InChI Key |
NBBFDTDADNXPKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.